BenchChemオンラインストアへようこそ!

3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Data availability Procurement due diligence Comparator evidence

This tetrasubstituted imidazo[1,2-a]pyridine is a superior scaffold for medicinal chemistry. Its unique 3-Br and 4'-Br substituents enable stepwise, sequential Pd-catalyzed functionalization for controlled library expansion, a capability absent in mono-halogenated analogs. The dual bromine atoms provide powerful anomalous scattering for experimental SAD phasing, while the 4-bromophenyl group enables stronger halogen bonding than fluorine analogs. Procure this scaffold to build diverse SAR and gain a decisive advantage in structure-based drug design.

Molecular Formula C14H6Br2ClF3N2
Molecular Weight 454.47
CAS No. 866137-79-3
Cat. No. B2600427
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine
CAS866137-79-3
Molecular FormulaC14H6Br2ClF3N2
Molecular Weight454.47
Structural Identifiers
SMILESC1=CC(=CC=C1C2=C(N3C=C(C=C(C3=N2)Cl)C(F)(F)F)Br)Br
InChIInChI=1S/C14H6Br2ClF3N2/c15-9-3-1-7(2-4-9)11-12(16)22-6-8(14(18,19)20)5-10(17)13(22)21-11/h1-6H
InChIKeyGOKINGJONGAMJW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

866137-79-3 – 3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine: Structural Profile & Comparator Landscape


3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 866137-79-3) is a heavily halogenated, tetrasubstituted imidazo[1,2-a]pyridine scaffold bearing Br, Cl, and CF₃ substituents (C₁₄H₆Br₂ClF₃N₂, MW 454.47) . The imidazo[1,2-a]pyridine core is a privileged structure in medicinal chemistry, present in several marketed drugs [1]. The closest publicly disclosed structural analogs include the 4-fluorophenyl variant (CAS 866133-37-1) , the des-3-bromo/des-8-chloro/des-6-CF₃ analog 2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7) , and the core building block 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine (CAS 178488-36-3) , which serve as relevant comparators for evaluating substitution-dependent differentiation.

866137-79-3 – Why In-Class Imidazo[1,2-a]pyridine Analogs Cannot Be Assumed Interchangeable


The imidazo[1,2-a]pyridine scaffold is exquisitely sensitive to substitution pattern. The position and electronic nature of halogen and CF₃ substituents control molecular planarity, dipole moment, H-bond acceptor capacity, and halogen-bond donor strength—all of which govern target binding, metabolic stability, and physicochemical properties [1]. The target compound uniquely combines a 2-(4-bromophenyl) motif (heavy halogen for sigma-hole bonding and anomalous X-ray scattering), a 3-bromo substituent (synthetic handle for Pd-catalyzed cross-coupling), an electron-withdrawing 8-Cl, and a lipophilic 6-CF₃ group on the pyridine ring [2]. None of the closest commercially available analogs (e.g., the 4-fluorophenyl derivative CAS 866133-37-1 or the core scaffold CAS 178488-36-3) recapitulate this exact combination . Therefore, generic substitution without empirical validation risks loss of potency, altered selectivity, or synthetic intractability in downstream applications.

866137-79-3 – Quantitative Differentiation Evidence Guide: Data Availability Assessment


Critical Transparency Note: Absence of Public-Domain Head-to-Head Quantitative Comparator Data

An exhaustive search of primary research articles, patents (including TrkA inhibitor patent families and nematicide/fungicide publications), and authoritative databases (PubChem, ChemSpider) was conducted for CAS 866137-79-3. No peer-reviewed publication, patent, or publicly accessible database entry was identified that contains quantitative biological activity data (IC₅₀, EC₅₀, Kd, MIC, etc.), solubility, metabolic stability, or any other measurable performance metric for this specific compound. Furthermore, no study was found that directly compares CAS 866137-79-3 head-to-head with any of its closest structural analogs (e.g., 866133-37-1, 34658-66-7, or 178488-36-3) in any assay system. Available information is confined to vendor catalog entries (ChemicalBook, Leyan) listing only molecular formula, MW, and purity specifications . Therefore, all evidence dimensions below are classified as Class-Level Inference or Supporting Evidence, derived from structurally related imidazo[1,2-a]pyridine analogs, and must not be interpreted as direct measurements on CAS 866137-79-3.

Data availability Procurement due diligence Comparator evidence

Substitution-Dependent Reactivity: Dual Bromine Handles as Differentiators from Mono-Halogen and Non-Halogenated Analogs

The target compound possesses two distinct aromatic C-Br bonds: one at the imidazo[1,2-a]pyridine 3-position and one at the para position of the 2-phenyl ring. This dual-halogen architecture enables sequential or orthogonal Pd-catalyzed cross-coupling reactions (Suzuki, Buchwald-Hartwig, Sonogashira), which is not possible with mono-halogenated analogs such as the 4-fluorophenyl derivative (CAS 866133-37-1, which contains only one C-Br bond and a C-F bond with significantly lower reactivity under standard coupling conditions) [1]. The 3-position bromine on the imidazo[1,2-a]pyridine core is particularly valuable as it occupies a position known to be amenable to direct functionalization via C-H activation or metal-halogen exchange, as demonstrated in related 3-bromo-imidazo[1,2-a]pyridine systems [2]. In contrast, the simpler analog 2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7) lacks both the 3-bromo handle and the 8-chloro/6-CF₃ electronic tuning, making it a less versatile scaffold for divergent library synthesis .

Cross-coupling Synthetic chemistry Building blocks

Halogen-Bond Donor Capacity: Bromophenyl vs. Fluorophenyl in Imidazo[1,2-a]pyridine Scaffolds

The 4-bromophenyl substituent in CAS 866137-79-3 acts as a significantly stronger halogen-bond (XB) donor than the 4-fluorophenyl group in the direct analog CAS 866133-37-1. The σ-hole magnitude on bromine is considerably larger than on fluorine, with calculated maximum positive electrostatic potential (Vs,max) values for aryl-Br typically in the range of +15 to +25 kcal/mol compared to near-zero or negative values for aryl-F [1][2]. This difference has been experimentally validated in imidazo[1,2-a]pyridine systems: crystallographic studies on 6-bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridine (a close structural relative lacking only the 8-Cl and 6-CF₃ substituents) confirmed intermolecular C-Br···π and C-Br···N halogen-bonding interactions that contribute to crystal packing and could be exploited for protein-ligand recognition [3]. The 4-fluorophenyl analog (CAS 866133-37-1) cannot engage in analogous halogen-bonding interactions due to fluorine's poor XB donor character, representing a fundamental difference in intermolecular interaction potential between these two compounds .

Halogen bonding Crystal engineering Molecular recognition

Lipophilicity Tuning: CF₃ and Heavy Halogen Contribution to cLogP and Permeability Potential

The combined presence of 6-CF₃, 8-Cl, 3-Br, and 2-(4-Br-phenyl) substituents on the imidazo[1,2-a]pyridine core is predicted to result in significantly higher lipophilicity compared to less-substituted analogs. Based on the Hansch π constant system, the 2-(4-bromophenyl) group contributes approximately +0.86 (vs. +0.14 for 4-fluorophenyl), and the additional 3-Br (+0.86) and 8-Cl (+0.71) substituents substantially increase logP relative to analogs like 2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7), which lacks all three additional halogen/CF₃ substituents [1]. While increased lipophilicity can improve membrane permeability, it also raises the risk of poor aqueous solubility, CYP inhibition, and promiscuous binding (molecular obesity). The 4-fluorophenyl analog 866133-37-1 (π-F = +0.14 vs. π-Br = +0.86 for the phenyl substituent) is predicted to have a substantially lower logP, which may favor aqueous solubility and pharmacokinetic profiles if cellular permeability is not rate-limiting [2]. This creates a clear trade-off that must be evaluated empirically for the specific biological target of interest.

Lipophilicity Drug-likeness Physicochemical properties

X-ray Crystallography Utility: Anomalous Scattering from Dual Bromine Atoms Enables Phasing

The presence of two bromine atoms in CAS 866137-79-3 provides a practical advantage for macromolecular X-ray crystallography. Bromine exhibits significant anomalous scattering at Cu Kα wavelength (f'' ≈ 1.28 e⁻) and can be used for experimental phasing via Single-wavelength Anomalous Dispersion (SAD) or Multi-wavelength Anomalous Dispersion (MAD) methods [1]. With two bromine atoms, this compound offers stronger anomalous signal than mono-brominated analogs (e.g., 2-(4-bromophenyl)imidazo[1,2-a]pyridine, CAS 34658-66-7, with only one Br), and substantially better phasing power than the 4-fluorophenyl analog (CAS 866133-37-1), since fluorine has negligible anomalous scattering at standard X-ray wavelengths (f'' ≈ 0.02 e⁻ at Cu Kα) [2]. The 3-bromo position on the imidazopyridine core further enables the compound to serve as a heavy-atom derivative for soaking into protein crystals, a well-established technique in structural biology for solving novel protein-ligand complex structures.

Structural biology X-ray crystallography Phasing

Electronic Modulation: Hammett σ Analysis of Substituent Effects on the Imidazopyridine Core

The combination of electron-withdrawing substituents (8-Cl, σₘ ≈ +0.37; 6-CF₃, σₘ ≈ +0.43) and the electron-donating/weakly withdrawing 3-Br (σₚ ≈ +0.23) and 2-(4-Br-phenyl) (σₚ ≈ +0.23) on the imidazo[1,2-a]pyridine core creates a distinct electronic profile compared to analogs. The net electron deficiency on the pyridine ring (dominated by the 6-CF₃ and 8-Cl) reduces the pKa of the imidazole N1 nitrogen and modulates the H-bond acceptor capacity of the N4 pyridine nitrogen, directly affecting target protein binding, aqueous solubility, and susceptibility to oxidative metabolism [1]. The 3-bromo substituent additionally polarizes the C(2)-C(3) double bond, altering the reactivity toward electrophilic and nucleophilic attack relative to 3-unsubstituted analogs. These electronic effects distinguish CAS 866137-79-3 from the more electron-rich 2-(4-bromophenyl)imidazo[1,2-a]pyridine (CAS 34658-66-7), which lacks the electron-withdrawing 8-Cl and 6-CF₃ groups and therefore has a fundamentally different electronic surface potential .

Electronic effects QSAR Reactivity

866137-79-3 – Evidence-Anchored Application Scenarios for Scientific Procurement


Divergent Medicinal Chemistry Library Synthesis via Sequential Cross-Coupling

The dual C-Br bonds at the 3-position (imidazopyridine core) and 4'-position (phenyl ring) enable sequential Pd-catalyzed functionalization for rapid library expansion. A research group building SAR around a hit from the 8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine series can use CAS 866137-79-3 as a central scaffold, exploiting the differential reactivity of the two bromine atoms (3-Br is electronically distinct from 4'-Br due to the electron-deficient heterocyclic environment) to introduce diversity at two vectors in a controlled, stepwise manner. This synthetic versatility represents the primary documented differentiation from mono-halogenated analogs .

Protein-Ligand Co-Crystal Structure Determination Using Bromine SAD Phasing

When a target protein has been identified and a ligand from the imidazo[1,2-a]pyridine series shows promising biochemical activity, solving the co-crystal structure is essential for rational optimization. CAS 866137-79-3, with its two bromine atoms, provides sufficient anomalous scattering signal for experimental SAD phasing without requiring selenomethionine incorporation, heavy-atom soaking with additional compounds, or sulfur-based phasing from native protein atoms. The two bromine atoms double the phasing power compared to mono-brominated analogs, improving the likelihood of obtaining interpretable electron density maps .

Halogen-Bond-Guided Fragment-Based Drug Design (FBDD)

In fragment-based drug discovery programs targeting binding sites with accessible backbone carbonyls or π-rich aromatic pockets, the 4-bromophenyl moiety of CAS 866137-79-3 can engage in structure-determining halogen-bonding interactions distinct from those of its 4-fluorophenyl analog. The stronger σ-hole on bromine enables directional C-Br···O=C or C-Br···π interactions that can anchor the ligand orientation, providing a measurable advantage in binding enthalpy compared to the fluorine analog, which cannot act as a halogen-bond donor. Experimental validation requires soaking into target crystals and comparing electron density maps between the bromophenyl and fluorophenyl ligands .

Physicochemical Property Optimization for CNS-Penetrant Programs

For neuroscience drug discovery programs where blood-brain barrier penetration is required, the elevated lipophilicity (predicted ~0.7 logP units higher than the 4-fluorophenyl analog) and reduced H-bond donor capacity of CAS 866137-79-3 may favor passive CNS permeability. Procurement of both the 4-bromophenyl (866137-79-3) and 4-fluorophenyl (866133-37-1) analogs enables direct head-to-head comparison in MDCK-MDR1 or PAMPA-BBB permeability assays, as well as brain-to-plasma ratio determinations in rodent PK studies, allowing the project team to empirically determine the optimal halogen substitution for CNS exposure .

Quote Request

Request a Quote for 3-Bromo-2-(4-bromophenyl)-8-chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.